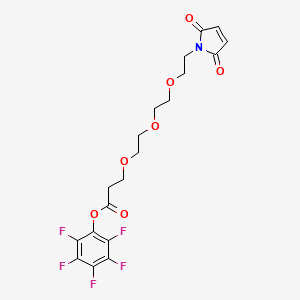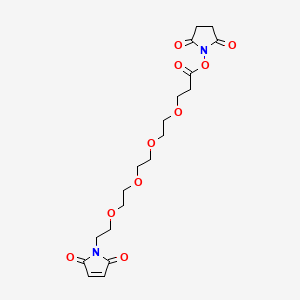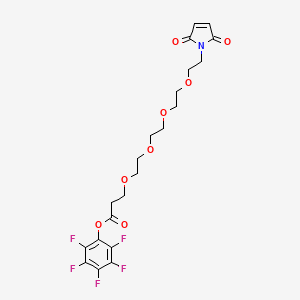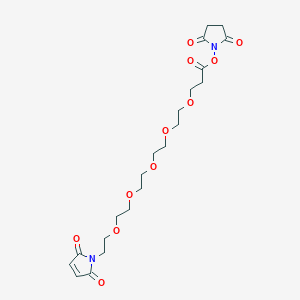
Porcupine-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PORCN-IN-1: ist ein potenter Inhibitor des Enzyms Porcupine, das eine membrangebundene O-Acyltransferase ist. Porcupine ist essenziell für die posttranslationale Modifikation von Wnt-Proteinen, insbesondere für die Addition einer monoungesättigten Palmitoleinsäure an einen Serinrest. Diese Modifikation ist entscheidend für die Sekretion und Signalaktivität von Wnt-Proteinen, die eine bedeutende Rolle in verschiedenen biologischen Prozessen spielen, darunter Entwicklung, Zellproliferation und Krebsentwicklung .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PORCN-IN-1 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckeinstellungen, um die gewünschten chemischen Umwandlungen sicherzustellen. Detaillierte Synthesewege sind oft proprietär und können je nach Hersteller variieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von PORCN-IN-1 beinhaltet die Hochskalierung der Laborsynthese auf einen größeren Maßstab. Dies erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Filtration und Reinigung mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PORCN-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of PORCN-IN-1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PORCN-IN-1 unterliegt hauptsächlich Reaktionen, die typisch für kleine organische Moleküle sind, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen: Die Reaktionen mit PORCN-IN-1 verwenden häufig übliche Reagenzien wie Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Bedingungen können spezifische Temperaturen, Drücke und pH-Werte umfassen, um die Reaktionsergebnisse zu optimieren .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: PORCN-IN-1 wird als Werkzeugverbindung in der chemischen Forschung verwendet, um die Inhibition von Porcupine und ihre Auswirkungen auf die Wnt-Proteinmodifikation zu untersuchen. Dies hilft, die Rolle der Wnt-Signalgebung in verschiedenen biologischen Prozessen zu verstehen .
Biologie: In der biologischen Forschung wird PORCN-IN-1 verwendet, um die Rolle der Wnt-Signalgebung bei der Zellproliferation, Differenzierung und Entwicklung zu untersuchen. Es ist besonders nützlich, um die Auswirkungen der Wnt-Inhibition auf das Wachstum von Krebszellen und die Tumorentstehung zu untersuchen .
Medizin: PORCN-IN-1 hat potenzielle therapeutische Anwendungen bei der Behandlung von Wnt-abhängigen Krebserkrankungen. Durch die Inhibition von Porcupine kann es die Sekretion und Signalaktivität von Wnt-Proteinen reduzieren und so das Wachstum von Krebszellen verlangsamen .
Industrie: In der pharmazeutischen Industrie wird PORCN-IN-1 in der Arzneimittelentwicklung und in Screening-Assays verwendet, um neue Inhibitoren des Wnt-Signalwegs zu identifizieren. Dies unterstützt die Entdeckung neuartiger Therapeutika für verschiedene Krankheiten .
Wirkmechanismus
PORCN-IN-1 übt seine Wirkung aus, indem es das Enzym Porcupine inhibiert, das für die Palmitoylierung von Wnt-Proteinen verantwortlich ist. Diese Inhibition verhindert die Addition von Palmitoleinsäure an Wnt-Proteine, wodurch ihre Sekretion und Signalaktivität blockiert wird. Die molekularen Ziele von PORCN-IN-1 umfassen die katalytische Stelle von Porcupine, an die es bindet und das Enzym daran hindert, seine Funktion auszuüben .
Wissenschaftliche Forschungsanwendungen
Chemistry: PORCN-IN-1 is used as a tool compound in chemical research to study the inhibition of porcupine and its effects on Wnt protein modification. This helps in understanding the role of Wnt signaling in various biological processes .
Biology: In biological research, PORCN-IN-1 is used to investigate the role of Wnt signaling in cell proliferation, differentiation, and development. It is particularly useful in studying the effects of Wnt inhibition on cancer cell growth and tumorigenesis .
Medicine: PORCN-IN-1 has potential therapeutic applications in the treatment of Wnt-dependent cancers. By inhibiting porcupine, it can reduce the secretion and signaling of Wnt proteins, thereby slowing down the growth of cancer cells .
Industry: In the pharmaceutical industry, PORCN-IN-1 is used in drug development and screening assays to identify new inhibitors of the Wnt signaling pathway. This aids in the discovery of novel therapeutic agents for various diseases .
Wirkmechanismus
PORCN-IN-1 exerts its effects by inhibiting the enzyme porcupine, which is responsible for the palmitoylation of Wnt proteins. This inhibition prevents the addition of palmitoleic acid to Wnt proteins, thereby blocking their secretion and signaling activity. The molecular targets of PORCN-IN-1 include the catalytic site of porcupine, where it binds and prevents the enzyme from carrying out its function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
ETC-159: Ein weiterer potenter Inhibitor von Porcupine, der in ähnlichen Forschungs- und therapeutischen Anwendungen verwendet wird.
IWP-L6: Ein niedermolekularer Inhibitor von Porcupine, der zur Untersuchung der Wnt-Signalgebung verwendet wird.
LGK-974: Eine klinische Verbindung, die Porcupine inhibiert und in der Krebsforschung verwendet wird
Einzigartigkeit: PORCN-IN-1 ist einzigartig in seiner hohen Potenz und Spezifität für Porcupine. Es hat sich gezeigt, dass es die Wnt3A-Sekretion wirksam inhibiert und eine ähnliche Wirksamkeit wie klinische Verbindungen wie LGK-974 aufweist. Seine einzigartige Struktur ermöglicht es ihm, effektiv an die katalytische Stelle von Porcupine zu binden, was es zu einem wertvollen Werkzeug in Forschung und Therapie macht .
Eigenschaften
IUPAC Name |
N-[[5-fluoro-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-9H-carbazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c1-15-10-17(8-9-27-15)24-21(26)11-16(13-28-24)14-29-25(31)18-6-7-20-19-4-2-3-5-22(19)30-23(20)12-18/h2-13,30H,14H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMFFTZBKYVUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(C=C(C=N2)CNC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

